2,2,2,4'-Tetrafluoroacetophenone
Overview
Description
2,2,2,4’-Tetrafluoroacetophenone, also known as 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone, is a fluorinated building block with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is a liquid at room temperature with a boiling point of 66-67°C at 34 mmHg and a melting point of 24-27°C . This compound is used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2,4’-Tetrafluoroacetophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst . The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2,2,4’-Tetrafluoroacetophenone often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2,4’-Tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2,4’-Tetrafluoroacetophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various fluorinated compounds.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique fluorinated structure.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2,4’-Tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, making it a valuable tool in biochemical studies . The pathways involved often include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine atom on the phenyl ring.
4’-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
2,2,2,4’-Tetrafluoroacetophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, higher reactivity in certain reactions, and enhanced binding affinity in biochemical applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLMXJAEKXROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060958 | |
Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655-32-3 | |
Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2,4'-Tetrafluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 655-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,2,4'-TETRAFLUOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27QD2KWG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,2,2,4'-Tetrafluoroacetophenone a suitable starting material for synthesizing 4-Nitrogen-substituted Benzoic Acids?
A1: The paper [] highlights the effectiveness of this compound in this synthesis due to its reactivity. The presence of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines. This facilitates the aromatic substitution reaction, which is a key step in the process. Subsequently, the ketone group can be easily converted to a carboxylic acid group via a haloform reaction. This combined approach provides an efficient and practical route to 4-Nitrogen-substituted Benzoic Acids.
Q2: How does the structure of this compound contribute to the reaction's efficiency, even with less nucleophilic amines?
A2: The fluorine atoms in this compound play a crucial role in enhancing the reactivity towards even less nucleophilic amines []. The electron-withdrawing nature of fluorine reduces the electron density at the carbonyl carbon, making it more electrophilic and thus, more susceptible to attack by amines, even those with weaker nucleophilicity. This allows for a broader range of amines to be used in the reaction, leading to a wider variety of 4-Nitrogen-substituted Benzoic Acids.
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